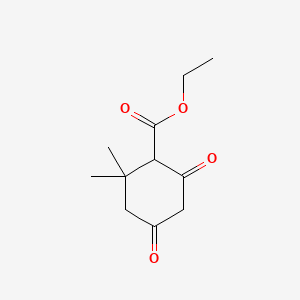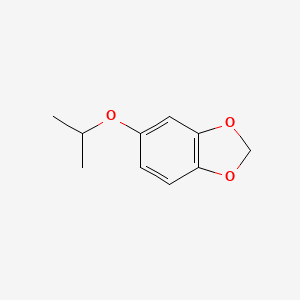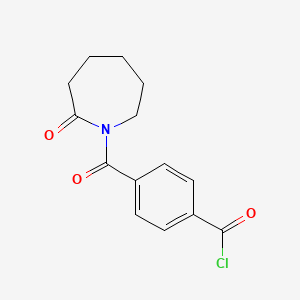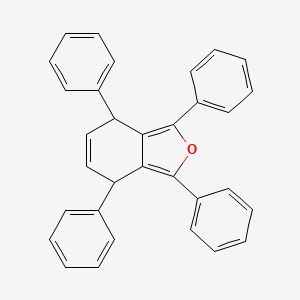
N-cyclohexyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide is a compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their broad-spectrum biological activities and are widely applied in medicinal and agricultural fields . The structure of this compound includes a cyclohexyl group, a propyl group, and a 1,3,4-thiadiazole ring, making it a unique and potentially bioactive molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide typically involves the preparation of the acid chloride of butanediamide, which is then reacted with 2-amino-5-propyl-1,3,4-thiadiazole . The reaction is carried out under ambient temperature with vigorous stirring for about 4 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade reagents and solvents, as well as the implementation of safety and environmental protocols.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may inhibit certain enzymes or modulate receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Another 1,3,4-thiadiazole compound with similar biological activities.
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furancarboxamide: A compound with a similar structure but different substituents.
Uniqueness
N-cyclohexyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its cyclohexyl and propyl groups, along with the 1,3,4-thiadiazole ring, make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
714945-54-7 |
|---|---|
Fórmula molecular |
C15H24N4O2S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C15H24N4O2S/c1-2-6-14-18-19-15(22-14)17-13(21)10-9-12(20)16-11-7-4-3-5-8-11/h11H,2-10H2,1H3,(H,16,20)(H,17,19,21) |
Clave InChI |
PZOLMIXQNHBJLT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C(S1)NC(=O)CCC(=O)NC2CCCCC2 |
Solubilidad |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14168401.png)
![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]](/img/structure/B14168405.png)


![6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168414.png)
![5-(3-chlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14168419.png)

![1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B14168448.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-](/img/structure/B14168460.png)
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide](/img/structure/B14168465.png)


